

Zandelisib's Mechanism of Action in B-cell Malignancies: A Technical Guide

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Compound of Interest

Compound Name: Zandelisib

Cat. No.: B611922

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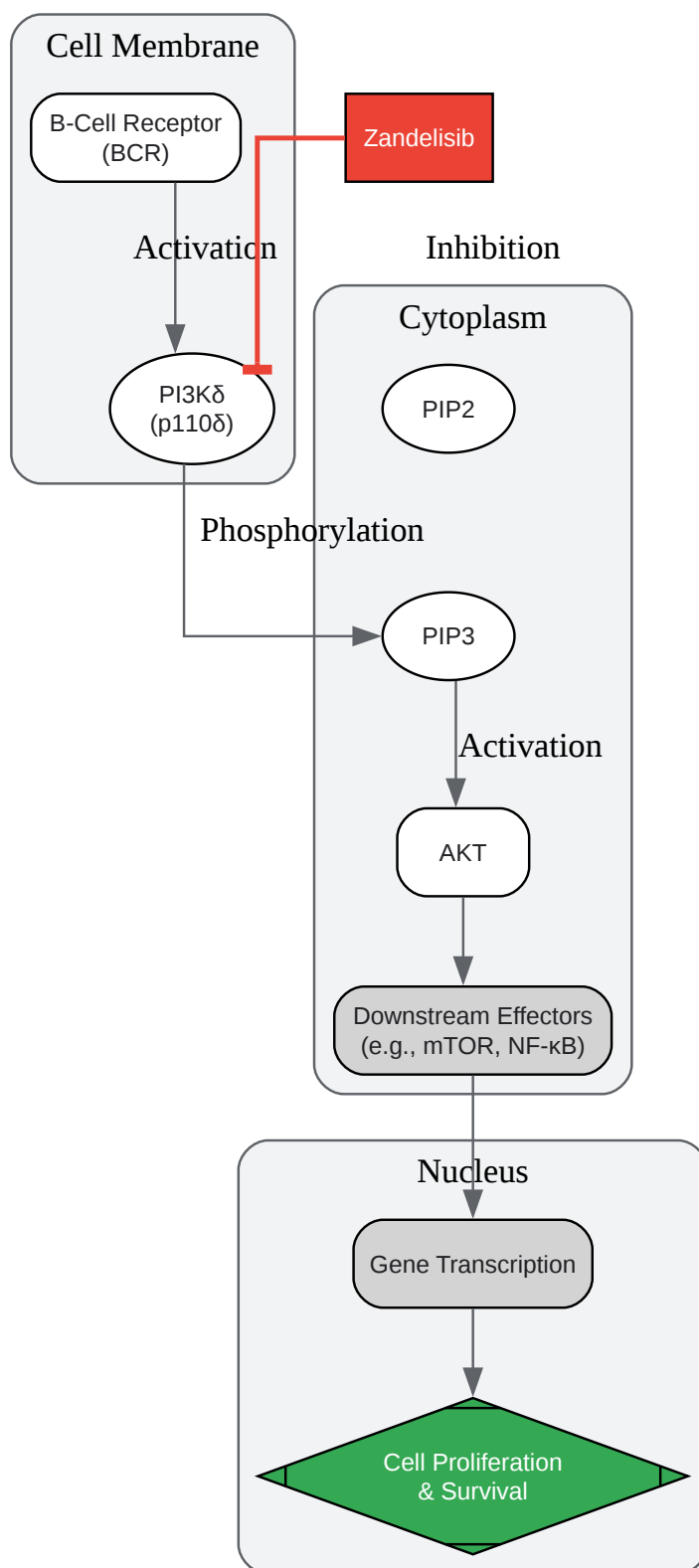
Introduction

Zandelisib (formerly ME-401) is a potent, orally bioavailable, and highly selective inhibitor of the delta (δ) isoform of the phosphatidylinositol 3-kinase (PI3K) enzyme. The PI3K/AKT/mTOR signaling pathway is a critical regulator of numerous cellular processes, including proliferation, survival, differentiation, and migration. In B-cell malignancies such as follicular lymphoma (FL), marginal zone lymphoma (MZL), and chronic lymphocytic leukemia (CLL), this pathway is frequently hyperactivated, driving oncogenesis and tumor cell survival.[1] The p110 δ isoform is predominantly expressed in hematopoietic cells, making it a prime therapeutic target for B-cell cancers. **Zandelisib**'s distinct molecular structure and pharmacological profile, particularly its sustained target inhibition, allow for a unique intermittent dosing schedule designed to optimize its therapeutic window by maintaining efficacy while mitigating mechanism-associated toxicities.[2][3]

Core Mechanism of Action

Zandelisib exerts its anti-tumor effects by selectively and potently inhibiting the catalytic activity of the p110 δ subunit of PI3K.[4] This inhibition blocks the conversion of phosphatidylinositol (4,5)-bisphosphate (PIP2) to phosphatidylinositol (3,4,5)-trisphosphate (PIP3) at the plasma membrane. The reduction in PIP3 levels prevents the recruitment and subsequent activation of downstream effectors, most notably the serine/threonine kinase AKT.[2][5] By suppressing AKT phosphorylation and activation, **Zandelisib** effectively shuts down the downstream signaling cascade that promotes the survival and proliferation of malignant B-cells, ultimately leading to apoptosis (programmed cell death).[6]

A key differentiator for **Zandelisib** is its unique binding kinetics. Structural and biophysical analyses have revealed that **Zandelisib** forms a stable, water-shielded hydrogen bond with the side chain of Lysine 779 within the catalytic site of p110 δ .^[2] This interaction contributes to a significantly slower dissociation rate and a longer residence time on the target enzyme compared to other PI3K δ inhibitors.^[2]^[5] This sustained inhibitory activity is foundational to the efficacy of its intermittent dosing regimen.^[2]



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Zandelisib inhibits PI3K δ , blocking the AKT signaling pathway.

Data Presentation

Quantitative data from preclinical and clinical studies underscore **Zandelisib**'s potency, selectivity, and clinical activity.

Table 1: Preclinical Potency and Binding Kinetics

| Parameter | Value | Compound(s) | Assay Type | Source |
|--------------------------|---------------|---------------------------|---------------------------|--------|
| IC ₅₀ (p110δ) | 3.5 nM | Zandelisib | In Vitro Kinase Assay | [5] |
| Target Residence Time | 484.4 minutes | Zandelisib | NanoBRET™ Live-Cell Assay | [2] |
| 20.2 minutes | Idelalisib | NanoBRET™ Live-Cell Assay | [2] | |
| 59.9 minutes | Parsaclisib | NanoBRET™ Live-Cell Assay | [2] | |
| 158.2 minutes | Duvelisib | NanoBRET™ Live-Cell Assay | [2] | |

While characterized as highly selective for PI3Kδ, a complete IC₅₀ panel against PI3Kα, β, and γ isoforms was not available in the reviewed literature.

Table 2: Clinical Efficacy in Relapsed/Refractory (R/R) B-Cell Malignancies

| Indication | Study | Treatment | N | Overall Response Rate (ORR) | Complete Response (CR) Rate | Median Duration of Response (DOR) | Median Progression-Free Survival (PFS) | Source |
|------------------------------|-----------------|---------------------------|-----|-----------------------------|-----------------------------|-----------------------------------|--|---------------------|
| Follicular Lymphoma | TIDAL (Phase 2) | Zandelisib Monotherapy | 121 | 73% | 38% | 16.4 months | 11.6 months | [3] |
| Follicular Lymphoma | Phase 1b | Zandelisib +/- Rituximab | - | 82% (in POD24 patients) | - | Not Reached | - | [4] |
| Follicular Lymphoma (Japan) | Phase 2 | Zandelisib Monotherapy | 61 | 75.4% | 24.6% | Not Reached | Not Reached | [1] |
| Indolent B-cell Malignancies | Phase 1b | Zandelisib + Zanubrutinib | - | 100% | - | - | - | [4] |

Experimental Protocols

The mechanism and properties of **Zandelisib** have been elucidated through a series of key non-clinical and clinical experiments.

PI3K δ Binding Kinetics via Surface Plasmon Resonance (SPR)

- Objective: To measure the association (k_a) and dissociation (k_e) rates of **Zandelisib** to the PI3K δ enzyme, providing insight into its binding affinity and residence time.
- Methodology: SPR analysis was conducted using a Biacore™ system.[\[2\]](#)[\[5\]](#)
 - Immobilization: The target protein, recombinant human PI3K δ , is immobilized onto the surface of a sensor chip. A reference channel is prepared to subtract non-specific binding and bulk refractive index changes.
 - Association: A solution containing **Zandelisib** at a known concentration is flowed over the chip surface. The binding of **Zandelisib** to PI3K δ causes a change in mass on the surface, which is detected as a change in the SPR signal (measured in Response Units, RU). This phase is used to determine the association rate constant (k_a).
 - Dissociation: The **Zandelisib** solution is replaced with a continuous flow of buffer. The dissociation of the drug from the enzyme is monitored as a decrease in the SPR signal over time. This phase is critical for determining the dissociation rate constant (k_e). **Zandelisib** demonstrated a notably slower dissociation rate compared to other PI3K δ inhibitors like idelalisib and duvelisib.[\[2\]](#)
 - Regeneration: A regeneration solution is injected to remove any remaining bound compound, preparing the surface for the next cycle.

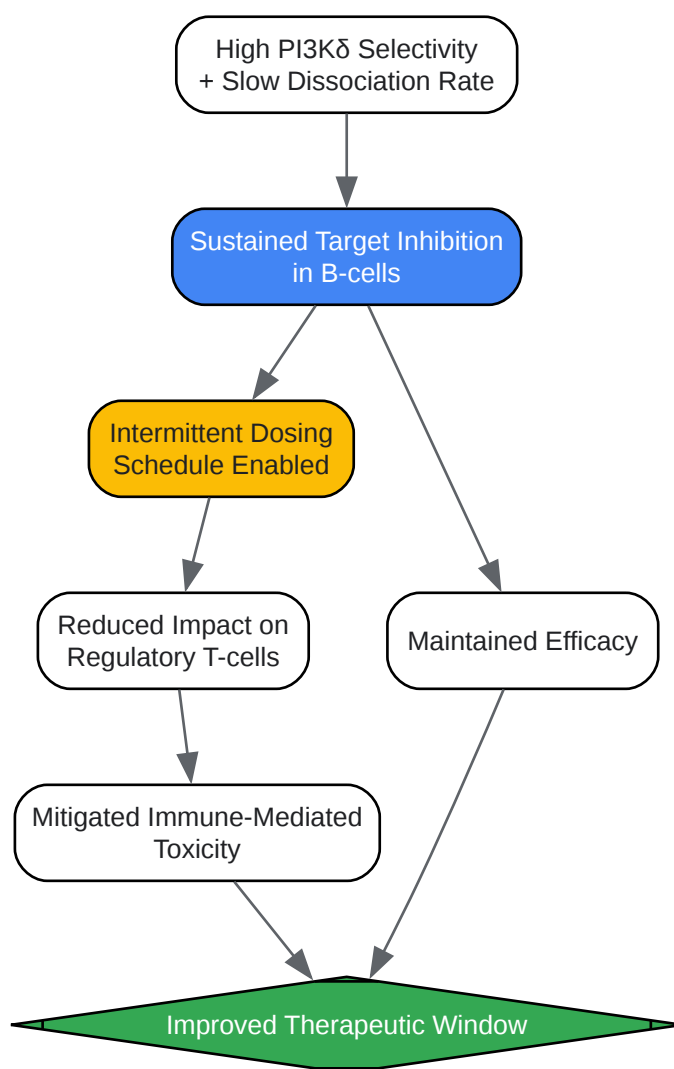
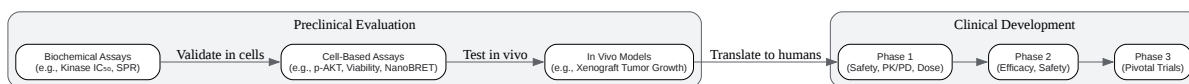
Intracellular Target Engagement and Residence Time (NanoBRET™ Assay)

- Objective: To confirm and quantify the binding of **Zandelisib** to PI3K δ within a live cellular environment.
- Methodology: The NanoBRET™ TE Intracellular Kinase Assay system was used.[\[2\]](#)[\[5\]](#)
 - Cell Preparation: A human cell line (e.g., HEK293T) is engineered to express a fusion protein of PI3K δ and a NanoLuciferase (NL) enzyme.
 - Tracer Addition: A fluorescent tracer that binds to the ATP-binding pocket of PI3K δ is added to the cells. When the tracer binds, its proximity to the NL enzyme allows for Bioluminescence Resonance Energy Transfer (BRET), generating a signal.

- **Compound Competition:** **Zandelisib** is added to the cells. As it competes with the tracer for binding to PI3K δ , the BRET signal decreases in a dose-dependent manner.
- **Residence Time Measurement:** To measure residence time, cells are first incubated with a high concentration of **Zandelisib** to ensure target saturation. The compound is then washed out, and the return of the BRET signal (as the fluorescent tracer re-binds to the dissociated target) is measured over time. The slow return of the signal for **Zandelisib**-treated cells confirmed its long residence time (484.4 minutes).[2]

Inhibition of Downstream Signaling (AKT Phosphorylation Assay)

- **Objective:** To measure the functional consequence of PI3K δ inhibition by quantifying the reduction in phosphorylated AKT (p-AKT).
- **Methodology:** Western blotting was performed on B-cell lymphoma cell lines (e.g., SU-DHL-6).[2][5]
 - **Cell Treatment:** Cells are cultured and treated with varying concentrations of **Zandelisib** or control inhibitors for a defined period.
 - **Wash-out Experiment:** To assess the durability of the effect, some cells are treated with **Zandelisib** for a short period (e.g., 1 hour), after which the drug is washed out, and the cells are incubated in drug-free media for an extended period (e.g., 23 hours).[2]
 - **Cell Lysis:** Cells are harvested and lysed in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.
 - **Western Blot:** Protein lysates are separated by SDS-PAGE, transferred to a membrane, and probed with primary antibodies specific for phosphorylated AKT (at Ser473 and Thr308) and total AKT (as a loading control).
 - **Detection:** The membrane is incubated with secondary antibodies conjugated to an enzyme (e.g., HRP), and a chemiluminescent substrate is added to visualize the protein bands. The results showed that **Zandelisib** caused a sustained inhibition of AKT phosphorylation even after being washed out, unlike other inhibitors.[2][5]



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